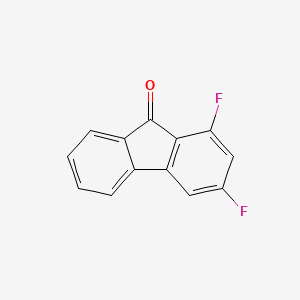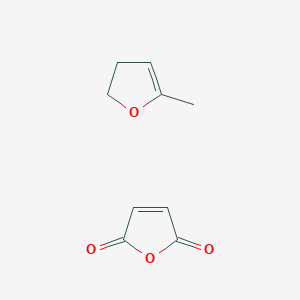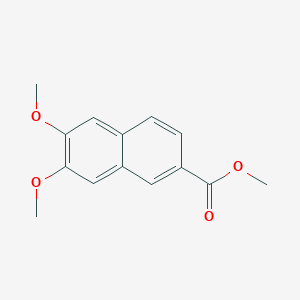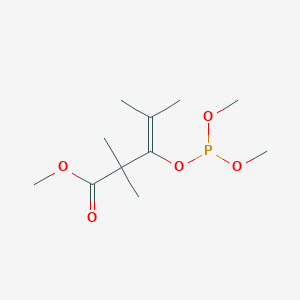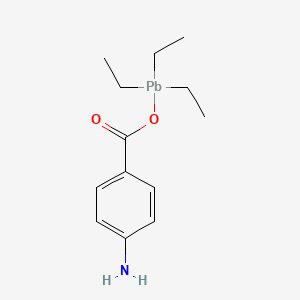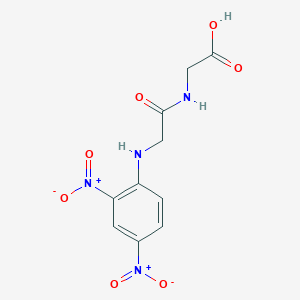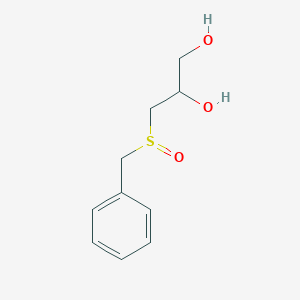
3-Benzylsulfinylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylsulfinylpropane-1,2-diol is an organic compound characterized by the presence of a benzylsulfinyl group attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfinylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzylsulfinyl chloride with propane-1,2-diol under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzylsulfinylpropane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the diol can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Ester and ether derivatives
Wissenschaftliche Forschungsanwendungen
3-Benzylsulfinylpropane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzylsulfinylpropane-1,2-diol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the diol moiety can form hydrogen bonds with biomolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylsulfanylpropane-1,2-diol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
3-Methyl-benzene-1,2-diol: Contains a benzene ring with hydroxyl groups but lacks the sulfinyl group.
Uniqueness
3-Benzylsulfinylpropane-1,2-diol is unique due to the presence of both a benzylsulfinyl group and a propane-1,2-diol backbone.
Eigenschaften
CAS-Nummer |
88738-56-1 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
3-benzylsulfinylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O3S/c11-6-10(12)8-14(13)7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI-Schlüssel |
GVMLOYIYEJONTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



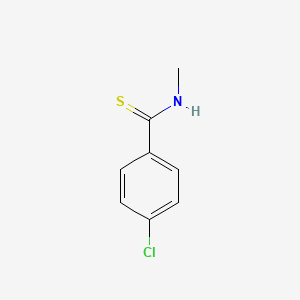
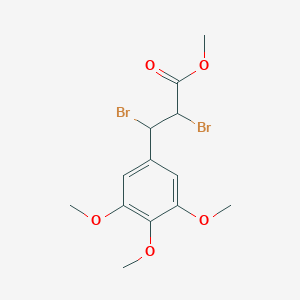
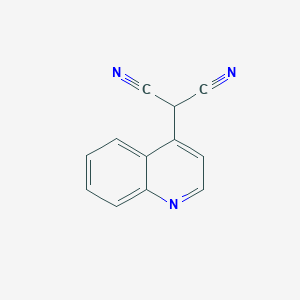
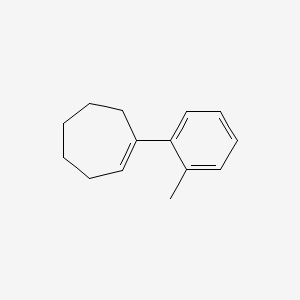

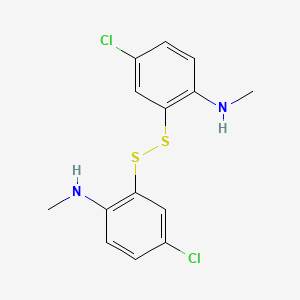
![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
